molecular formula C11H9ClN2O3 B14961667 Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate

Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate

Cat. No.: B14961667
M. Wt: 252.65 g/mol
InChI Key: JGXFUFZRWJXJCA-UHFFFAOYSA-N
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Description

Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate is an organic compound with a complex structure, characterized by the presence of a chloro, cyano, and carbamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate typically involves the reaction of 3-chloro-4-cyanophenyl isocyanate with ethyl formate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The purification process may include crystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate
  • Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate

Uniqueness

Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-cyanoanilino)-2-oxoacetate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)10(15)14-8-4-3-7(6-13)9(12)5-8/h3-5H,2H2,1H3,(H,14,15)

InChI Key

JGXFUFZRWJXJCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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